3-Ethoxy-4-hydroxybenzaldehyde

Catalog No.
S002114
CAS No.
121-32-4
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxy-4-hydroxybenzaldehyde

CAS Number

121-32-4

Product Name

3-Ethoxy-4-hydroxybenzaldehyde

IUPAC Name

3-ethoxy-4-hydroxybenzaldehyde

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3

InChI Key

CBOQJANXLMLOSS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C=O)O

Solubility

Slightly soluble (NTP, 1992)
In water, 2,822 mg/L at 25 °C
Slightly soluble in water (1 g in 100 mL at 50 °C)
Soluble in ethanol, ether, benzene, chloroform
Freely soluble in ... solutions of alkali hydroxides; soluble in glycerol, propylene glycol
Solubility in 95% alcohol about 1 g/2 mL
2.82 mg/mL at 25 °C
insoluble in water; soluble in organic solvents, oils
very soluble (1g in 2ml) (in ethanol)

Synonyms

3-ethoxy-4-hydroxybenzaldehyde, ethyl vanillin

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)O

Description

The exact mass of the compound Ethyl vanillin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (ntp, 1992)0.02 m2.82 mg/ml at 25 °cin water, 2,822 mg/l at 25 °cslightly soluble in water (1 g in 100 ml at 50 °c)soluble in ethanol, ether, benzene, chloroformfreely soluble in ... solutions of alkali hydroxides; soluble in glycerol, propylene glycolsolubility in 95% alcohol about 1 g/2 ml2.82 mg/ml at 25 °cinsoluble in water; soluble in organic solvents, oilsvery soluble (1g in 2ml) (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67240. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

3-Ethoxy-4-hydroxybenzaldehyde is an aromatic compound with the molecular formula C9H10O3C_9H_{10}O_3. It is characterized by an ethoxy group and a hydroxy group attached to a benzaldehyde structure. This compound is known for its pleasant vanilla-like aroma, making it valuable in flavoring and fragrance applications. Its physical properties include a melting point of 74-77 °C, boiling point of 285 °C, and it is soluble in organic solvents such as alcohol, ether, and chloroform, while being slightly soluble in water .

Typical of aldehydes and phenolic compounds. Key reactions include:

  • Electrophilic Aromatic Substitution: The hydroxy group activates the aromatic ring towards electrophilic substitution, allowing for further functionalization.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form Schiff bases.
  • Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid.
  • Reduction: It can also be reduced to yield alcohol derivatives.

For example, the reaction of 3-ethoxy-4-hydroxybenzaldehyde with bromine in acetic acid yields brominated products under specific conditions .

Research indicates that 3-ethoxy-4-hydroxybenzaldehyde exhibits various biological activities:

  • Antimicrobial Properties: Studies have shown that it can inhibit certain microbial strains, suggesting potential applications in pharmaceuticals and preservatives .
  • Cytochrome P450 Inhibition: This compound has been found to inhibit cytochrome P450 activity, which is crucial for drug metabolism and detoxification processes .
  • Antioxidant Activity: Its phenolic structure contributes to antioxidant properties, which may protect cells from oxidative stress.

Several synthesis methods for 3-ethoxy-4-hydroxybenzaldehyde are reported:

  • Condensation with Glyoxylic Acid: O-Ethoxyphenol can be condensed with glyoxylic acid under heating and oxidation conditions to yield 3-ethoxy-4-hydroxybenzaldehyde .
  • Trichloroacetaldehyde Method: This involves the condensation of O-ethoxyphenol with trichloroacetaldehyde followed by hydrolysis and chlorination .
  • Reimer-Tieman Reaction: A phase transfer catalysis method using O-ethoxyphenol and chloroform can also produce this compound efficiently .

3-Ethoxy-4-hydroxybenzaldehyde finds applications in various fields:

  • Flavoring Agent: Due to its pleasant aroma, it is used in food products as a flavor enhancer.
  • Fragrance Industry: It serves as an important component in perfumes and scented products.
  • Pharmaceuticals: Its biological activities make it a candidate for developing antimicrobial agents and antioxidants .

Interaction studies highlight the compound's potential effects on biological systems:

  • Cytochrome P450 Interaction: The inhibition of cytochrome P450 enzymes suggests that 3-ethoxy-4-hydroxybenzaldehyde may affect drug metabolism, which is vital for understanding its safety and efficacy in medicinal use .
  • Antimicrobial Mechanisms: Research into its antimicrobial properties indicates that it disrupts bacterial cell membranes or interferes with metabolic pathways, although detailed mechanisms require further investigation .

Several compounds share structural similarities with 3-ethoxy-4-hydroxybenzaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
VanillinMethoxy group instead of ethoxyWidely used as a flavoring agent; strong vanilla scent
Ethyl VanillinEthyl group instead of ethoxyEnhanced flavor profile; used in food industry
4-HydroxybenzaldehydeLacks ethoxy groupMore polar; different solubility characteristics
2-EthoxyphenolEthoxy group on the phenolic ringDifferent reactivity due to position of ethoxy substitution

While all these compounds possess aromatic characteristics and similar functional groups, the presence of the ethoxy group in 3-ethoxy-4-hydroxybenzaldehyde contributes to its distinct aroma and reactivity profile compared to its analogs.

Physical Description

Ethyl vanillin appears as colorless crystals. More intense vanilla odor and taste than vanillin. (NTP, 1992)
Liquid, Other Solid; Pellets or Large Crystals; Liquid; Other Solid
Colorless, white, or slightly yellow solid with an intense vanilla odor; [HSDB] White crystalline powder; [MSDSonline]
Solid
colourless or slightly yellow crystal flakes with an intense vanilla odou

Color/Form

Fine, crystalline needles
White or slightly yellowish crystals
Colorless flakes

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

166.062994177 g/mol

Monoisotopic Mass

166.062994177 g/mol

Boiling Point

285 °C
285.00 to 294.00 °C. @ 760.00 mm Hg

Flash Point

145 °C (293 °F) - closed cup

Heavy Atom Count

12

Taste

Sweet
Finer and more intense taste than vanillin

LogP

1.58 (LogP)
1.58
log Kow = 1.58

Odor

Finer and more intense vanilla
Resembles that of vanillin but approximately 3 times as strong.

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

171 to 172 °F (NTP, 1992)
76.7 °C
76 - 78 °C

UNII

YC9ST449YJ

GHS Hazard Statements

Aggregated GHS information provided by 1938 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1610 of 1938 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 328 of 1938 companies with hazard statement code(s):;
H302 (19.82%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (16.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Ethyl vanillin is a fine white or slightly yellow crystalline needle or colorless flakes. It has the odor and taste of vanillin but is much stronger. Ethyl vanillin is soluble in water. USE: Ethyl vanillin is an important commercial chemical used in food flavoring and in perfumery. It is also used to make other chemicals. EXPOSURE: Workers that use or produce ethyl vanillin may breathe in mists or have direct skin contact. The general population may be exposed by eating foods flavored with ethyl vanillin, or by breathing in mists or having direct skin contact when using personal care products containing ethyl vanillin. If ethyl vanillin is released to air, it will be broken down by reaction with other chemicals and may be broken down by light. If released to water or soil, it is not expected to bind to soil particles or suspended particles. Ethyl vanillin is expected to move through soil. Ethyl vanillin is not expected to move into air from wet soils or water surfaces. Ethyl vanillin is expected to be broken down by microorganisms and is not expected to build up in tissues of aquatic organisms. RISK: In humans, skin irritation was non-existent to mild with direct skin exposure to low doses. No other health effects information were located for humans. No toxic effects were observed in laboratory animals fed low-to-moderate doses of ethyl vanillin over time. Anemia, diarrhea, decreased weight and mild injury to the heart, kidney, lung, spleen and stomach were observed in animals repeatedly exposed to high-to-very high oral doses. No toxic effects or tumors were observed in laboratory animals fed high doses for their lifetime. The potential for ethyl vanillin to cause infertility, abortion, or birth defects has not been examined in laboratory animals. The potential for ethyl vanillin to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.0000104 [mmHg]
1.04X10-5 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

121-32-4

Absorption Distribution and Excretion

Ethyl (14C)-vanillin was administered to male and female Sprague-Dawley CD rats by gavage in polyethylene glycol solution at single doses of 50, 100, or 200 mg/kg bw. Ethyl vanillin was rapidly absorbed and peak plasma radioactivity occurred within 2 hr after dosing at all dose levels, falling rapidly to undetectable levels within 96 hr. Plasma radioactivity tended to be higher in female than male rats and it was postulated that this might reflect a lower metabolic capacity of female rats. Urinary excretion of radioactivity was rapid and more than 94% of the dose was excreted by this route within 24 hr. Only 1-5% of the dose was excreted in faeces. After 5 days, more than 99% of the administered dose was excreted. No radioactivity was detected in expired air, indicating that the aromatic ring was in a metabolically stable position.

Metabolism Metabolites

A healthy adult male volunteer drank a 235 ml aliquot of a liquid dietary supplement containing an unknown quantity of ethyl vanillin. A concentration of 13 mg ethyl vanillic acid/g creatinine was found in a 12-hour urine sample. The compound was not present in urine collected before exposure.
Ethyl vanillic acid was identified by GC/MS in the urine of a 9-year old female patient who had received liquid dietary supplementation flavored with vanilla. Other patients excreting this acid were also known to have consumed foodstuffs flavored with ethyl vanillin. Eight different urine samples containing more than 50 mg ethyl vanillic acid/g creatinine were also found to contain small amounts of vanillylmandelic acid. Unchanged ethyl vanillin was not detected in any of the urine samples.
During urinary organic acid profiling in human subjects, several patients excreted high concentrations of ethyl vanillic acid (3-ethoxy-4-hydroxybenzoic acid) and traces of 3-ethoxy-4-hydroxy- mandelic acid.
Ethyl (14C)-vanillin was administered to male and female Sprague Dawley CD rats at single oral doses of 50, 100, or 200 mg/kg bw. Rapid metabolism occurred and the principal metabolite at all dose levels was ethyl vanillic acid. Analysis of urine after hydrolysis with glucuronidase and/or sulfatase indicated that the major metabolites were glucuronide or sulfate conjugates of ethyl vanillic acid (56-62%), ethyl vanillyl alcohol (15-20%), and ethyl vanillin (7-12%). A minor proportion of the dose (2-8%) was excreted as the glycine conjugate of vanillic acid (ethyl vanilloyl glycine).
Early reports indicated that ethyl vanillin was probably metabolized to glucuroethyl vanillin and ethyl vanillic acid, of which some was conjugated with glucuronic and sulfuric acids.

Wikipedia

Ethylvanillin

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Soothing; Masking

Methods of Manufacturing

From safrole by isomerization to isosafrole and subsequent oxidation to piperonal; the methylene linkage is then broken by heating piperonal in an alcoholic solution of KOH; finally the resulting protocatechualdehyde is reacted with ethyl alcohol.
From guaethol by condensation with chloral to yield 3-ethoxy-4-hydroxyphenyl trichloromethyl carbinol; this is then boiled with an alcoholic solution of KOH or NaOH, acidified, and extracted with chloroform to yield ethyl vanillin.
By reacting o-ethoxyphenol with formaldehyde and p-nitrosodimethylaniline in the presence of aluminum and water.

General Manufacturing Information

Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
Benzaldehyde, 3-ethoxy-4-hydroxy-: ACTIVE
The flavoring power is two to four times stronger than vanillin.

Analytic Laboratory Methods

...ETHYL VANILLIN CAN BE TRAPPED FROM THE AIR BY SCRUBBING WITH METHANOL. ... SOLUTIONS CAN BE ANALYZED BY ULTRAVIOLET SPECTROPHOTOMETRY. STRONG ABSORPTION BANDS OCCUR FROM...310 AND 278 NM. ...IN THE RANGE 0.01 MG/100 ML METHANOL CAN BE MEASURED ACCURATELY WHEN A 10-CM CELL IS USED.
AOAC 966.13. Vanillin and ethyl vanillin in vanilla extract. Paper chromatographic method.
AOAC 955.31. Vanillin, ethyl vanillin and coumarin in vanilla extract. Chromatographic separation method.
The easiest way to tell real and synthetic vanilla essence apart is to use Gas-Liquid Chromatography, which can spot the impurities like 4-hydroxybenzaldehyde present in natural vanilla essence, but the fakers can simply add these molecules. Another way is to look at the radiocarbon content, the amount of radioactive carbon-14. Natural plant-sourced vanillin contains a certain level of carbon-14, but since the half life of carbon-14 is 5730 years, vanillin derived from crude oil has no radiocarbon, since it has decayed away over the millions of years the oil was trapped underground. But determined forgers started putting some carbon-14 adulterated molecules into their fake vanilla extract. To counter that, the analysts started looking at the ratio of the natural isotopes, carbon-12 and carbon-13. Because the vanilla orchid uses a different biosynthetic pathway to other plants, orchid-derived vanillin has a greater ratio of carbon-13 to carbon-12 than synthetic vanillin. The fraudsters hit back by doping their synthetic vanillin with molecules containing extra carbon-13. However, the fraudsters cannot get a uniform level of carbon-13 at all the carbons. Instead they tend to concentrate it at the aldehyde and methyl groups, and this can be spotted by chemists who use the aptly named site-specific natural isotope fractionation NMR (SNIF-NMR)

Storage Conditions

... Should not be stored near powerful oxidizers or in areas of high fire hazard. They should be kept cool and the containers electrically grounded to avoid sparks. /Ethers/

Stability Shelf Life

NOT STABLE; IN CONTACT WITH IRON OR ALKALI, IT EXHIBITS A RED COLOR & LOSES ITS FLAVORING POWER
AFFECTED BY LIGHT

Dates

Modify: 2023-09-12

Explore Compound Types